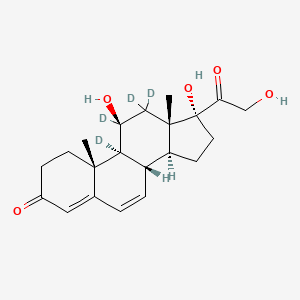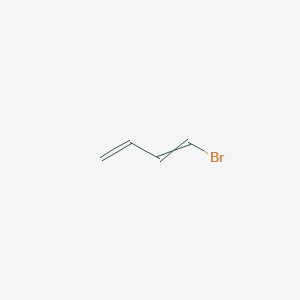
1,3-Butadiene, 1-bromo-, (1E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadiene, 1-bromo-, (1E)- is an organic compound with the molecular formula C4H5Br. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by a bromine atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1-bromo-, (1E)- can be synthesized through the bromination of 1,3-butadiene. The reaction typically involves the addition of bromine (Br2) to 1,3-butadiene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is isolated through distillation .
Industrial Production Methods
In an industrial setting, the production of 1,3-Butadiene, 1-bromo-, (1E)- involves the continuous bromination of 1,3-butadiene using a bromine source and a suitable solvent. The reaction is conducted in a reactor equipped with temperature control to ensure optimal reaction conditions. The product is then purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butadiene, 1-bromo-, (1E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., Br2) and hydrogen halides (e.g., HBr) to form dihalo compounds.
Common Reagents and Conditions
Bromine (Br2): Used in the bromination of 1,3-butadiene to form 1,3-Butadiene, 1-bromo-, (1E)-.
Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkenes.
Major Products Formed
1,4-Dibromo-2-butene: Formed through the addition of bromine to 1,3-Butadiene, 1-bromo-, (1E)-.
3-Bromo-1-butene: Formed through the addition of hydrogen bromide to 1,3-Butadiene, 1-bromo-, (1E)-.
Aplicaciones Científicas De Investigación
1,3-Butadiene, 1-bromo-, (1E)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Butadiene, 1-bromo-, (1E)- involves electrophilic addition reactions. The compound reacts with electrophiles such as bromine and hydrogen bromide, leading to the formation of carbocation intermediates. These intermediates undergo further reactions to form the final products. The stability of the carbocation intermediates is influenced by resonance and hyperconjugation effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
1,3-Butadiene, 1-chloro-: A derivative of 1,3-butadiene with a chlorine atom instead of a bromine atom.
1,3-Butadiene, 1-iodo-: A derivative of 1,3-butadiene with an iodine atom instead of a bromine atom.
Uniqueness
1,3-Butadiene, 1-bromo-, (1E)- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom makes the compound more reactive towards nucleophiles and electrophiles compared to its chloro and iodo counterparts .
Propiedades
Número CAS |
89567-73-7 |
|---|---|
Fórmula molecular |
C4H5Br |
Peso molecular |
132.99 g/mol |
Nombre IUPAC |
1-bromobuta-1,3-diene |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2 |
Clave InChI |
LKNKAEWGISYACD-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


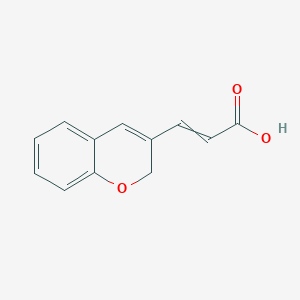
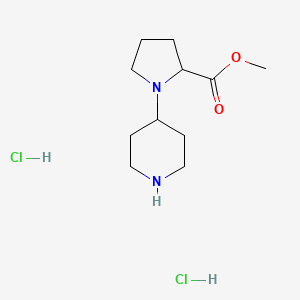
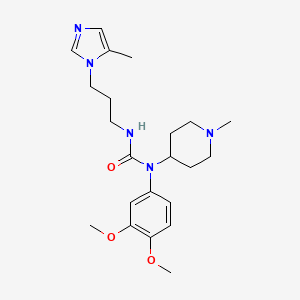
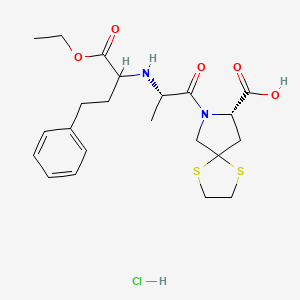
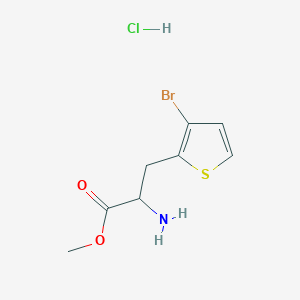
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
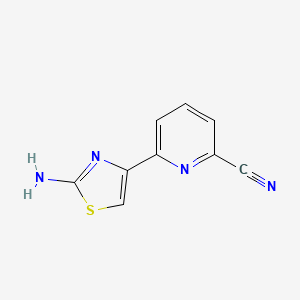
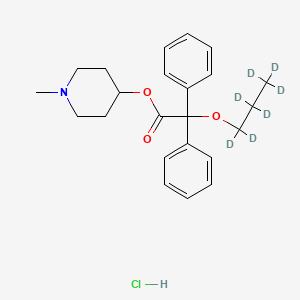
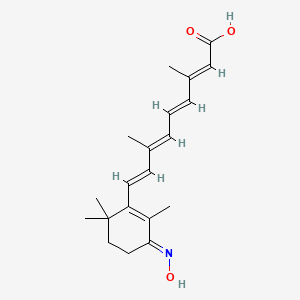
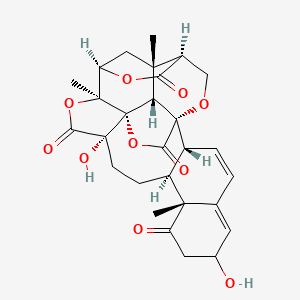
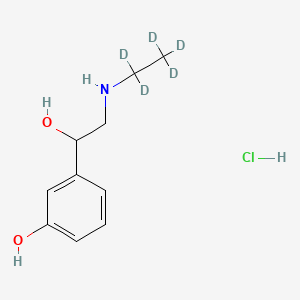
![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
![[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)
